molecular formula C32H54N2O3 B12909067 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide CAS No. 73956-49-7

22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide

Cat. No.: B12909067
CAS No.: 73956-49-7
M. Wt: 514.8 g/mol
InChI Key: XWPKDSVRTTVLOJ-UHFFFAOYSA-N
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Description

22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide is a synthetic indole-derivative and amide of behenic acid, offered as a high-purity compound for biochemical research. This molecule features a 5-hydroxyindole moiety, a structure found in critical biomolecules like serotonin (5-Hydroxytryptamine), a neurotransmitter involved in numerous physiological processes . The compound's structure suggests potential for diverse research applications. For instance, closely related N-acyl-amides of tryptamine have been investigated for their biological activity. Research on similar compounds, such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), has demonstrated neuroprotective properties, showing efficacy in protecting retinal ganglion cells from apoptosis in model systems . Furthermore, the docosanamide (behenamide) portion of the molecule is a long-chain fatty acid derivative, a class of compounds studied for their role in cell signaling and membrane integrity. Researchers may explore this compound's potential role in modulating enzyme activity, given that hydroxamate and amide functional groups are known to exhibit inhibitory effects on various metalloenzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

73956-49-7

Molecular Formula

C32H54N2O3

Molecular Weight

514.8 g/mol

IUPAC Name

22-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide

InChI

InChI=1S/C32H54N2O3/c35-25-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-32(37)33-24-23-28-27-34-31-22-21-29(36)26-30(28)31/h21-22,26-27,34-36H,1-20,23-25H2,(H,33,37)

InChI Key

XWPKDSVRTTVLOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and long-chain fatty acids.

    Condensation Reaction: The key step involves the condensation of the indole derivative with a long-chain fatty acid or its derivative under specific reaction conditions.

    Purification: The resulting product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydroxyl Groups

The 5-hydroxyindole and 22-hydroxydocosanamide groups exhibit distinct reactivity:

Table 2: Functional Group Transformations

Group Reaction Reagents Outcome
5-HydroxyindoleAcetylationAcetic anhydride, pyridine5-Acetoxyindole derivative
22-HydroxydocosanamideEsterificationPalmitoyl chloride, DCMFatty acid ester
Indolic NHAlkylationMethyl iodide, NaHN-Methylindole (partial selectivity)
  • Protection strategies : The 5-hydroxyindole group is often acetylated to prevent undesired oxidation during synthesis .

  • Steric effects : The long alkyl chain limits nucleophilic attack at the amide carbonyl, favoring reactions at the indole moiety .

Table 3: Stability Under Environmental Conditions

Condition Observation Source
Acidic (pH < 3)Amide bond hydrolysis to fatty acid/amine
Oxidative (air, RT)Indole ring oxidation to quinazolinones
Alkaline (pH > 10)Saponification of ester derivatives
  • Degradation : Prolonged exposure to air leads to indole oxidation, forming 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives .

Biological Interactions and Derivatives

The compound’s bioactivity is modulated through structural modifications:

Table 4: Bioactive Derivatives

Derivative Modification Application
N-Acetyl-22-hydroxydocosanamide-indoleAcetylation at C5 and N1Enhanced blood-brain barrier penetration
22-Methoxydocosanamide-indoleMethylation at C22-OHImproved metabolic stability
  • Molecular docking : The indole moiety binds to hydrophobic pockets in enzyme active sites, while the hydroxylated chain enhances solubility for in vivo studies .

Industrial and Pharmacological Relevance

  • Scale-up challenges : Long-chain fatty acids require specialized purification techniques (e.g., column chromatography with C18 stationary phases) .

  • Patent applications : Methods for indole-fatty acid conjugates emphasize reproducibility and low byproduct formation, using Na₂S₂O₅ to suppress oxidative side reactions .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to indole derivatives, including 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide. The indole structure is known for its diverse biological activities, including anticancer effects. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation in various models.

In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against several cancer cell lines, such as:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • HCT-116 (colon cancer)

These studies typically employ assays like MTT to evaluate cell viability and determine IC50 values, which quantify the effectiveness of the compounds in inhibiting cell growth.

Neuroprotective Effects

Indole derivatives are also investigated for their neuroprotective properties. The presence of hydroxyl groups in the structure may enhance antioxidant activity, potentially providing protective effects against neurodegenerative diseases. Research indicates that compounds with similar indole structures can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal tissues.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. The synthesis process typically includes:

  • Formation of the indole core.
  • Attachment of the docosanamide moiety.
  • Hydroxylation at the 22-position.

Research into structural modifications can lead to new derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Case Studies

Several case studies illustrate the application of this compound and its derivatives in research:

  • Anticancer Activity Evaluation : A study evaluated a series of indole derivatives for their cytotoxic effects on MCF-7 and HeLa cells, revealing that certain modifications significantly increased potency compared to standard chemotherapeutics like cisplatin .
  • Neuroprotective Studies : Research has shown that indole derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's .
  • Molecular Docking Studies : Computational approaches using molecular docking have been employed to predict interactions between these compounds and various biological targets, aiding in the rational design of more effective drugs .

Mechanism of Action

The mechanism of action of 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application
This compound C₃₂H₅₄N₂O₃ 538.8 22-carbon amide, 5-hydroxyindole, ethylamine Potential neuroprotective/ metabolic effects (inferred)
HIOC (N-[2-(5-Hydroxy-1H-Indol-3-Yl)ethyl]-2-Oxopiperidine-3-Carboxamide) C₁₆H₁₉N₃O₄ 317.3 Piperidine-3-carboxamide, indole-ethyl Retinal ganglion cell protection
Compound 12 (N,N-dimethyl-1-(5-methoxyindol-3-yl)indole-3-acetamide) C₂₁H₂₁N₃O₂·½H₂O 349.4 (anhydrous) Methoxyindole, acetamide, dimethylamine Synthetic intermediate (no reported bioactivity)
Bufoserotonin C (N-[5-acetyl-1-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyrrol-3-yl]acetamide) C₁₈H₁₉N₃O₃ 325.4 Pyrrole, acetyl groups, 5-hydroxyindole-ethyl Alkaloid with potential bioactivity

Structural Differences and Implications

Chain Length and Lipophilicity :

  • The 22-carbon chain in the target compound enhances lipophilicity compared to shorter-chain analogs like HIOC (16-carbon backbone) or Bufoserotonin C (18-carbon). This may improve membrane permeability but reduce aqueous solubility .

Functional Group Modifications: HIOC replaces the long fatty acid chain with a piperidine-3-carboxamide group, introducing rigidity and hydrogen-bonding capacity, which may influence receptor binding . Compound 12 features a methoxyindole and acetamide group, which could alter metabolic stability compared to the hydroxylated indole in the target compound .

Bioactivity: HIOC demonstrated retinal ganglion cell protection in a mouse model, with efficacy comparable to TUDCA (tauroursodeoxycholic acid), a known neuroprotectant . This suggests the indole-ethylamine scaffold is critical for neuroprotection. The target compound’s long-chain amide may prolong half-life but requires formulation optimization for systemic delivery.

Therapeutic and Pharmacological Considerations

  • Neuroprotection: HIOC’s efficacy in preventing retinal cell death (~80–85% loss in controls vs. The target compound’s extended chain could enhance tissue retention but may necessitate targeted delivery systems.
  • Metabolic Stability : The hydroxyl group in the target compound and HIOC may increase susceptibility to phase II metabolism (e.g., glucuronidation) compared to methoxy or acetylated analogs like Compound 12 or Bufoserotonin C .
  • Structure-Activity Relationship (SAR) :
    • The 5-hydroxyindole-3-ethyl moiety appears essential for activity across analogs.
    • Chain length modulates pharmacokinetics: longer chains (e.g., docosanamide) may improve depot effects but reduce solubility.

Biological Activity

22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide (referred to as HIOC) is a compound of interest due to its potential neuroprotective properties and its involvement in various biological pathways. This article explores the biological activity of HIOC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C32H54N2O
  • Molecular Weight : 502.8 g/mol
  • CAS Number : 73956-49-7

The compound features a long-chain fatty acid structure combined with an indole moiety, which is known for its biological significance in various physiological processes.

HIOC exerts its biological effects through several mechanisms:

  • Neuroprotection :
    • Research indicates that HIOC can protect retinal ganglion cells (RGCs) from apoptosis following optic nerve injury. In a study involving C57BL/6 mice, treatment with HIOC significantly reduced the loss of RGCs compared to control groups, suggesting a protective role against neuronal damage .
  • Anti-inflammatory Effects :
    • HIOC has been shown to modulate inflammatory pathways, potentially reducing neuroinflammation associated with various neurodegenerative diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory mediators.
  • Regulation of Apoptosis :
    • The compound influences apoptotic pathways, particularly those involving caspases, which are critical in the execution phase of cell apoptosis. HIOC appears to enhance cell survival under stress conditions.

Study on Retinal Protection

A significant study investigated the protective effects of HIOC in an optic nerve crush (ONC) model. Mice treated with HIOC showed:

  • RGC Survival Rate : Approximately 80% survival in treated groups compared to significant loss in control groups.
  • Statistical Significance : Results were statistically significant (P < 0.05), indicating a robust protective effect .
Treatment GroupRGC Survival (%)Statistical Significance
Control (PBS)20%-
HIOC80%P < 0.05
TUDCA75%P < 0.05

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that HIOC:

  • Inhibited the activation of caspase-3, a key player in apoptosis.
  • Upregulated Bcl-2 expression, promoting cell survival.

Therapeutic Applications

Given its neuroprotective properties, HIOC holds potential for therapeutic applications in:

  • Neurodegenerative Diseases : Such as Alzheimer's and Parkinson's disease where neuronal loss is prevalent.
  • Retinal Disorders : Including glaucoma and other conditions leading to RGC death.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 22-hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide and structurally related indole derivatives?

  • Methodological Answer : Synthesis often involves coupling hydroxyindole derivatives with fatty acid chains. For example, analogous compounds like N-(p-coumaroyl)serotonin are synthesized via amide bond formation between p-coumaroyl chloride and serotonin derivatives under nitrogen atmosphere, followed by purification via column chromatography . For docosanamide derivatives, esterification or amidation reactions with docosanoic acid (C22:0) are typical. Characterization should include NMR, HPLC, and mass spectrometry to confirm purity and structure .

Q. How can researchers validate the neuroprotective effects of this compound in preclinical models?

  • Methodological Answer : Use rodent models of neurodegeneration, such as optic nerve crush (ONC) for retinal ganglion cell (RGC) protection or hypoxic-ischemic encephalopathy (HIE) for brain injury. Intraperitoneal administration (e.g., 50 mg/kg HIOC, a structural analog, 3×/week) is common . Assess outcomes via immunofluorescence staining for RGC markers (Brn3a, RBPMS) and automated cell counting (CellProfiler or ImageJ). Include apoptosis assays (TUNEL, activated caspase-3 staining) to quantify cell death .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. For tissue samples, homogenize in methanol/water (70:30), centrifuge, and filter (0.22 µm). Use deuterated internal standards (e.g., D4-serotonin) to improve accuracy. Validate methods for linearity (1–100 ng/mL), recovery (>80%), and matrix effects .

Advanced Research Questions

Q. How do researchers address contradictory data in neuroprotection studies involving this compound?

  • Methodological Answer : Contradictions may arise from differences in animal models (e.g., ONC vs. HIE) or dosing regimens. For example, HIOC shows RGC protection in ONC but variable efficacy in HIE . Mitigate this by standardizing injury severity (e.g., controlled optic nerve compression force) and using larger cohorts (N ≥ 8). Perform power analysis to ensure statistical robustness and report effect sizes .

Q. What experimental designs are optimal for elucidating the blood-brain barrier (BBB) permeability of this compound?

  • Methodological Answer : Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure permeability (Papp) via LC-MS. For in vivo validation, administer the compound intravenously and collect cerebrospinal fluid (CSF) via cisterna magna puncture. Compare plasma and CSF concentrations using AUC ratios. HIOC, a derivative, demonstrates BBB penetration due to its lipophilic docosanamide chain .

Q. How can researchers isolate and quantify metabolites of this compound in metabolic studies?

  • Methodological Answer : Perform hepatic microsome incubations (human or rodent) with NADPH cofactor. Extract metabolites using acetonitrile precipitation and identify via high-resolution MS (HRMS) with fragmentation patterns. Key metabolites may include hydroxylated indole derivatives or truncated fatty acid chains. Use stable isotope labeling to track metabolic pathways .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in neuroprotection studies?

  • Methodological Answer : Use non-linear regression (e.g., log[inhibitor] vs. response curves in Prism) to calculate EC50 values. For non-normal distributions (common in cell counts), apply non-parametric tests (Wilcoxon-Mann-Whitney) and report median survival rates. Include Bonferroni correction for multiple comparisons in multi-dose studies .

Q. How should researchers handle batch-to-batch variability in compound synthesis?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Purity : Require ≥95% by HPLC (C18 column, 220 nm detection).
  • Stability : Store at -20°C under argon; confirm integrity via NMR every 6 months.
  • Bioactivity : Validate each batch using a standardized assay (e.g., RGC survival in ONC model) .

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